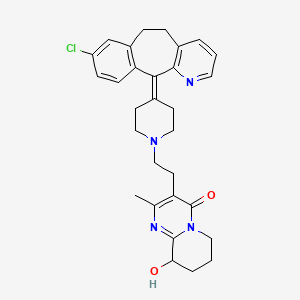
5-HT2A antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT2A antagonist 2: is a compound that specifically targets the serotonin 5-HT2A receptor, a subtype of the serotonin receptor family. These receptors are widely distributed in the central nervous system and play a crucial role in various physiological and psychological processes, including cognition, mood regulation, and perception . Antagonists of the 5-HT2A receptor are of significant interest due to their potential therapeutic applications in treating psychiatric disorders such as schizophrenia, depression, and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT2A antagonist 2 typically involves the creation of a core structure, such as a phenylcyclohexane or hydantoin derivative, followed by the attachment of various arylpiperazine moieties . The reaction conditions often include the use of organic solvents like acetonitrile, bases such as potassium carbonate, and heating to temperatures around 80°C for extended periods (24-48 hours) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-HT2A antagonist 2 can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing halogens.
Scientific Research Applications
Chemistry: 5-HT2A antagonist 2 is used in the development of new synthetic methodologies and as a reference compound in analytical chemistry .
Biology: In biological research, it is used to study the role of serotonin receptors in various physiological processes, including cognition, mood regulation, and perception .
Medicine: Medically, this compound is investigated for its potential therapeutic applications in treating psychiatric disorders such as schizophrenia, depression, and anxiety .
Industry: In the pharmaceutical industry, it is used in the development of new drugs targeting the serotonin 5-HT2A receptor .
Mechanism of Action
Molecular Targets and Pathways: 5-HT2A antagonist 2 exerts its effects by binding to the serotonin 5-HT2A receptor, thereby blocking the action of serotonin at this receptor site . This inhibition can modulate various downstream signaling pathways, including those involving G proteins and second messengers like cyclic adenosine monophosphate (cAMP) . The blockade of 5-HT2A receptors can lead to changes in neurotransmitter release and neuronal excitability, which are thought to underlie its therapeutic effects in psychiatric disorders .
Comparison with Similar Compounds
Ketanserin: Another 5-HT2A receptor antagonist used in research and clinical settings.
Sarpogrelate: A selective 5-HT2A receptor antagonist with applications in cardiovascular diseases.
Risperidone: An atypical antipsychotic that also targets the 5-HT2A receptor.
Uniqueness: 5-HT2A antagonist 2 is unique in its specific binding affinity and selectivity for the 5-HT2A receptor, which may result in a different therapeutic profile compared to other antagonists . Its distinct chemical structure allows for unique interactions with the receptor, potentially leading to fewer side effects and improved efficacy in certain therapeutic applications .
Properties
Molecular Formula |
C30H33ClN4O2 |
|---|---|
Molecular Weight |
517.1 g/mol |
IUPAC Name |
3-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C30H33ClN4O2/c1-19-24(30(37)35-14-3-5-26(36)29(35)33-19)12-17-34-15-10-20(11-16-34)27-25-9-8-23(31)18-22(25)7-6-21-4-2-13-32-28(21)27/h2,4,8-9,13,18,26,36H,3,5-7,10-12,14-17H2,1H3 |
InChI Key |
NZRINYAGEMQBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(=C4C5=C(CCC6=C4N=CC=C6)C=C(C=C5)Cl)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















